![molecular formula C17H22N4O2 B5412179 1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea](/img/structure/B5412179.png)
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group, a 4-methylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor.
Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction, typically involving a cyclohexylamine derivative.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate or a carbodiimide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the phenyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-methylphenyl)urea: This compound lacks the oxadiazole ring, which may result in different chemical and biological properties.
1-Cyclohexyl-3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}urea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-YL]methyl}urea:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-7-9-13(10-8-12)16-20-15(23-21-16)11-18-17(22)19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWBQKIDIZFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5412101.png)
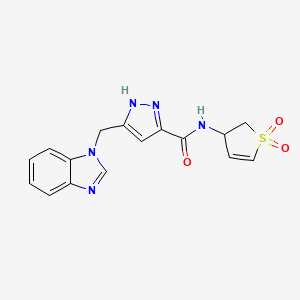
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5412110.png)
![2-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5412111.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
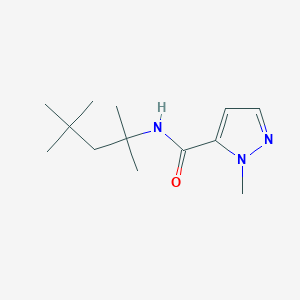
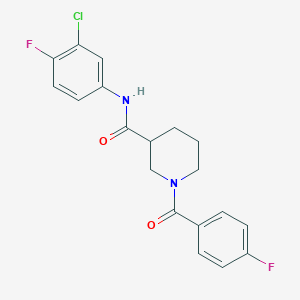
![3-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5412135.png)
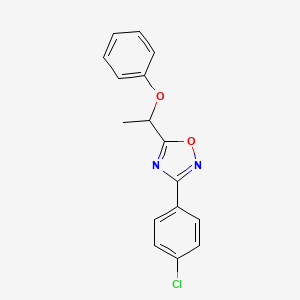
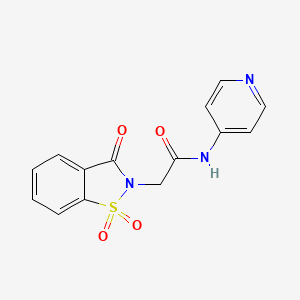
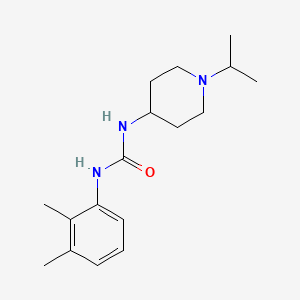
![3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5412156.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5412175.png)

